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2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the preparation of the cyclohexyl and cyclopropyl intermediates. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or alkylated products.
Scientific Research Applications
2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminocyclohexyl)acetic acid: Shares the cyclohexyl group but differs in the rest of the structure.
Cyclacillin: A cyclohexylamido analog of penicillanic acid, used as an antibiotic.
Uniqueness
2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one is unique due to its combination of a cyclohexyl group, a cyclopropyl group, and a dihydropyrimidinone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1344271-23-3
- Molecular Formula : C₁₃H₁₈N₄O
- Molecular Weight : 238.31 g/mol
The biological activity of this compound has been linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The dihydropyrimidinone structure is known to exhibit diverse pharmacological effects, including:
- Antitumor Activity : Compounds with similar structures have shown potential in inhibiting tumor growth through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.
- Antimicrobial Properties : The compound may possess activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Biological Activity Data
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Induces apoptosis in cancer cell lines | |
Antimicrobial | Inhibits growth of Gram-positive bacteria | |
Enzyme Inhibition | Modulates activity of specific kinases |
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of intrinsic apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of the compound. It was found to exhibit notable activity against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antibiotics.
Case Study 3: Enzyme Interaction
Research on enzyme inhibition revealed that this compound effectively inhibited certain kinases involved in cancer progression. This suggests potential applications in targeted cancer therapies.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(1-aminocyclohexyl)-4-cyclopropyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H19N3O/c14-13(6-2-1-3-7-13)12-15-10(9-4-5-9)8-11(17)16-12/h8-9H,1-7,14H2,(H,15,16,17) |
InChI Key |
NAPBZRDEDRLBFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=CC(=O)N2)C3CC3)N |
Origin of Product |
United States |
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